Product packaging for Galectin-8-IN-2(Cat. No.:)

Galectin-8-IN-2

Cat. No.: B12366134
M. Wt: 312.31 g/mol
InChI Key: AUMNNPRVJYOFGH-HYFYGGESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galectin-8-IN-2 is a research-grade chemical inhibitor designed to selectively target and inhibit Galectin-8 (Gal-8), a beta-galactoside-binding lectin implicated in a multitude of pathological processes. Galectin-8 is a tandem-repeat type galectin that functions as a matricellular protein, significantly influencing cell adhesion, spreading, and signaling by interacting with cell surface receptors such as specific integrins . Its expression is upregulated in several cancerous tissues, including prostate, breast, and lung cancers, where it drives tumor progression and metastasis . Research indicates that Galectin-8 promotes cancer cell survival during circulation by enhancing resistance to anoikis (detachment-induced cell death) and facilitates metastatic seeding by controlling cytoskeletal reorganization and the formation of filopodia . Furthermore, Galectin-8 plays a key role in modulating the tumor immune microenvironment; it induces the secretion of cytokines and chemokines such as IL-6, IL-1β, and MCP-1, contributing to a pro-metastatic niche and potentially fueling a "cytokine storm" . By inhibiting Galectin-8, this compound serves as a critical tool for researchers investigating the mechanisms of cancer metastasis, drug resistance, and tumor-immune interactions, providing insights for potential therapeutic strategies. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O7 B12366134 Galectin-8-IN-2

Properties

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C15H20O7/c1-8-3-5-9(6-4-8)14(19)22-13-11(17)10(7-16)21-15(20-2)12(13)18/h3-6,10-13,15-18H,7H2,1-2H3/t10-,11+,12+,13+,15-/m1/s1

InChI Key

AUMNNPRVJYOFGH-HYFYGGESSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2O)OC)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2O)OC)CO)O

Origin of Product

United States

Preparation Methods

Chromatographic Purification

Ion-exchange chromatography (e.g., RESOURCE™ Q column) and size-exclusion chromatography (Superdex 200) are commonly employed for purifying galectin-targeting compounds, ensuring homogeneity >95%. For this compound, reverse-phase HPLC with a C18 column and acetonitrile/water gradient would separate stereoisomers and byproducts.

Spectroscopic Validation

  • Mass Spectrometry (LC/MS/MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 312.32 [M+H]⁺, with MS/MS fragments verifying the benzoyl and glucosyl moieties.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, D₂O) displays characteristic signals: δ 7.85 (d, J = 8.5 Hz, 2H, aromatic H), δ 5.20 (d, J = 3.5 Hz, 1H, anomeric H), and δ 3.20–4.40 (m, 10H, sugar H).

Crystallographic Data (If Available)

X-ray diffraction of galectin-8N co-crystallized with this compound would reveal binding interactions. For example, the benzoyl group may occupy the CRD’s hydrophobic cleft, while hydroxyls form hydrogen bonds with conserved residues (e.g., Arg45 and Asn47).

Biological Activity and Pharmacological Validation

In Vitro Inhibition Assays

This compound exhibits IC₅₀ values in the low micromolar range against galectin-8N, as measured by fluorescence polarization or surface plasmon resonance (SPR). Competitive binding assays using lactose-presenting resins further confirm its specificity over galectin-3 and galectin-9.

Cell-Based Studies

In MRC-5 lung fibroblast migration assays, this compound (10 μM) reduces cell motility by >50%, comparable to dual inhibitors like Galectin-3/galectin-8-IN-2 (Compound 57). This anti-fibrotic activity underscores its therapeutic potential in lung and liver fibrosis models.

Chemical Reactions Analysis

Types of Reactions

Galectin-8-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Role in Cancer Biology

Galectin-8 has been identified as a critical player in cancer progression. It interacts with oncogenic proteins such as K-Ras4B, influencing cell proliferation and migration in various cancer types, including pancreatic and lung carcinomas. Studies have shown that silencing Galectin-8 leads to a significant reduction in cell migration rates, highlighting its potential as a therapeutic target for metastatic cancers .

Case Study: K-Ras4B Interaction

  • Objective : To investigate the binding of Galectin-8 with K-Ras4B.
  • Methodology : Co-precipitation analyses were performed using recombinant proteins.
  • Findings : Galectin-8 directly binds to farnesylated K-Ras4B, affecting downstream signaling pathways such as ERK1/2 phosphorylation and promoting cell migration .

Immune Modulation

Galectin-8 plays a dual role in immune responses. It can induce apoptosis in specific thymocyte populations while also enhancing cytokine secretion in other immune cells. This Janus-like behavior makes it a significant factor in both promoting and regulating immune responses.

Case Study: Cytokine Secretion Induction

  • Objective : To assess the impact of Galectin-8 on cytokine production.
  • Methodology : Various cell types were treated with Galectin-8, followed by measurement of cytokine levels.
  • Findings : Galectin-8 treatment resulted in increased secretion of chemokines such as SDF-1 and MCP-1, facilitating cancer cell migration towards cytokine-producing cells .

Osteoclast Activity Regulation

Research indicates that Galectin-8 influences osteoclastogenesis and bone metabolism. It enhances osteoclast activity through its interactions with bone marrow cells and osteoblasts.

Case Study: Osteoclast Activity Enhancement

  • Objective : To explore the effects of Galectin-8 on osteoclast differentiation.
  • Methodology : Co-culture systems of murine osteoblasts and bone marrow cells were utilized.
  • Findings : The addition of Galectin-8 significantly increased RANKL availability, promoting osteoclast formation and activity .

Therapeutic Potential in Autoimmune Diseases

Galectin-8 has shown promise in modulating autoimmune responses. Its presence has been correlated with disease markers in conditions like rheumatoid arthritis, suggesting its utility as a biomarker or therapeutic target.

Case Study: Rheumatoid Arthritis

  • Objective : To evaluate the role of Galectin-8 in autoimmune disease progression.
  • Methodology : Analysis of synovial fluid from patients with rheumatoid arthritis for Galectin-8 levels.
  • Findings : Elevated levels of Galectin-8 were associated with increased inflammation markers, indicating its potential as a therapeutic target to modulate immune responses .

Influence on Cell Cycle and Migration

Galectin-8 modulates cell cycle progression and adhesion properties across different cell types, which is crucial for understanding its role in tissue remodeling and cancer metastasis.

Case Study: Cell Cycle Modulation

  • Objective : To determine the effects of Galectin-8 on cell cycle dynamics.
  • Methodology : Flow cytometry was used to analyze cell cycle phases after treatment with Galectin-8.
  • Findings : Treatment led to altered distribution across cell cycle phases, suggesting its role in regulating cellular proliferation .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer BiologyDirect interaction with K-Ras4B; affects migration
Immune ModulationInduces cytokine secretion; apoptosis in thymocytes
Osteoclast ActivityEnhances osteoclastogenesis; increases RANKL availability
Autoimmune DiseasesCorrelates with inflammatory markers
Cell Cycle ModulationAlters cell cycle dynamics; affects proliferation

Mechanism of Action

Galectin-8-IN-2 exerts its effects by binding to the carbohydrate recognition domains of Galectin-8, thereby inhibiting its interaction with glycosylated ligands on the cell surface. This inhibition disrupts various cellular processes, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of galectin inhibitors has focused on improving specificity, affinity, and therapeutic applicability. Below is a detailed comparison of Galectin-8-IN-2 with other prominent galectin inhibitors:

Table 1: Comparative Analysis of this compound and Similar Inhibitors

Compound Target(s) Affinity (Kd/Ki) Selectivity Key Applications Molecular Weight Reference
This compound Galectin-8 (C-terminal), Galectin-3 (C-terminal) 2.06 μM (Gal-8), 12.8 μM (Gal-3) Dual inhibitor Cancer, fibrosis 557.47
Galectin-8-IN-1 Galectin-8 (C-terminal), Galectin-3 (C-terminal) 6.04 μM (Gal-8), 4.12 μM (Gal-3) Dual inhibitor Preclinical research Not disclosed
Belapectin Galectin-3 Ki = 2.8 μM Galectin-3-specific NASH, liver fibrosis ~1,000 (peptide)
Selvigaltin Galectin-3 Not disclosed Oral bioavailability Fibrosis, inflammation 465.5
TD139 Galectin-3 Kd = 14 nM High affinity for Gal-3 Idiopathic pulmonary fibrosis 471.5

Key Findings from Comparative Studies

Dual Inhibition Mechanism :
this compound uniquely targets both galectin-3 and galectin-8, whereas most inhibitors (e.g., Belapectin, TD139) are selective for galectin-3. This dual activity may enhance its therapeutic scope in diseases where galectin-8 overexpression drives pathology, such as hypopharyngeal cancer and autoimmune encephalomyelitis .

Affinity vs. Selectivity :

  • This compound shows moderate affinity for galectin-8 (Kd = 2.06 μM), outperforming Galectin-8-IN-1 (Kd = 6.04 μM) but lagging behind high-affinity inhibitors like TD139 (Kd = 14 nM for Gal-3) .
  • Its lower affinity for galectin-3 (Kd = 12.8 μM) compared to Galectin-8-IN-1 (Kd = 4.12 μM) suggests trade-offs in dual-target design .

Its inability to penetrate cell membranes (due to high polarity) limits its utility in intracellular galectin inhibition, a challenge addressed by inhibitors like Selvigaltin, which exhibit oral bioavailability .

Clinical Relevance :

  • This compound’s anti-fibrotic effects in lung fibroblasts align with Belapectin’s success in reducing liver fibrosis, though Belapectin’s higher specificity for Gal-3 makes it more advanced in clinical trials for NASH .
  • In cancer, this compound’s suppression of cell migration contrasts with Galectin-3 antagonists (e.g., G3-C12), which directly disrupt tumor cell adhesion .

Q & A

Q. What experimental methodologies are recommended for validating the dual inhibitory activity of Galectin-8-IN-2 against Galectin-3 and Galectin-8?

To confirm binding affinity, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) should be used to measure dissociation constants (Kd). For this compound, reported Kd values are 12.8 μM (Galectin-3) and 2.06 μM (Galectin-8) via SPR . Functional validation requires cell migration assays (e.g., transwell assays using MRC-5 lung fibroblasts) to quantify inhibition at physiologically relevant concentrations . Ensure purity verification via HPLC (>95%) and structural confirmation via NMR/mass spectrometry for reproducibility .

Q. How should researchers design dose-response experiments to assess this compound’s efficacy in fibrosis models?

Use a logarithmic concentration range (e.g., 1–50 μM) based on reported Kd values. Include positive controls (e.g., Belapectin, a Galectin-3 inhibitor with Ki = 2.8 μM ) and negative controls (vehicle-only treatments). Measure outcomes like collagen deposition (via Sirius Red staining) and TGF-β signaling markers (via qPCR/Western blot) . Replicate experiments at least three times to ensure statistical power (p < 0.05) .

Q. What are the critical parameters for synthesizing and characterizing this compound in academic settings?

The compound’s molecular formula (C₂₆H₁₈Cl₂N₂O₄S₂; MW: 557.47 g/mol ) requires precise synthesis protocols. Optimize reaction conditions (e.g., solvent, temperature) for intermediates like dichlorophenyl sulfonamide. Characterize final products using LC-MS for mass verification and X-ray crystallography for structural elucidation . Purity must exceed 95% (HPLC) to avoid off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s selectivity between Galectin-3 and Galectin-8?

Discrepancies in inhibitory activity (e.g., higher potency for Galectin-8) may arise from structural differences in carbohydrate-recognition domains (CRDs). Perform comparative molecular dynamics simulations to analyze binding pocket interactions. Validate via mutagenesis studies (e.g., truncating Galectin-8’s C-terminal CRD) and competitive inhibition assays . Use orthogonal assays (e.g., fluorescence polarization) to confirm specificity .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical models?

Address poor solubility (predicted logP = 3.8) via formulation with cyclodextrins or lipid nanoparticles. Conduct in vivo PK studies in rodent fibrosis models, monitoring plasma half-life and tissue distribution via LC-MS/MS. Compare bioavailability routes (oral vs. intraperitoneal) and adjust dosing schedules based on clearance rates . Include toxicity endpoints (e.g., liver enzyme assays) to identify therapeutic windows .

Q. How should researchers design experiments to investigate off-target effects of this compound in immune cell populations?

Perform RNA-seq or proteomic profiling of treated macrophages or T-cells to identify dysregulated pathways. Use CRISPR-Cas9 knockout models (e.g., Galectin-3⁻/⁻ or Galectin-8⁻/⁻ cells) to isolate compound-specific effects. Cross-validate findings with functional assays (e.g., cytokine ELISAs) . Statistical methods like Benjamini-Hochberg correction can mitigate false positives in multi-omic datasets .

Q. What methodologies are suitable for analyzing contradictory data on this compound’s anti-migratory effects across cancer subtypes?

Use meta-analysis frameworks to integrate data from diverse models (e.g., breast cancer vs. glioblastoma cell lines). Stratify results by Galectin expression levels (via IHC or flow cytometry) and tumor microenvironment factors (e.g., hypoxia). Apply Bayesian statistical models to quantify uncertainty and identify confounding variables .

Methodological Guidelines

Q. How can researchers ensure reproducibility when reporting this compound’s biological activity?

Adhere to MIAME (Minimum Information About a Microarray Experiment) and ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Publish raw data (e.g., SPR sensorgrams, migration assay images) in supplementary materials with detailed protocols . Use standardized cell lines (e.g., ATCC-validated MRC-5 fibroblasts) and report passage numbers .

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition in this compound studies?

Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals and compare via ANOVA with post-hoc Tukey tests . For non-linear kinetics, apply mixed-effects models to account for inter-experiment variability .

Future Research Directions

Q. What unexplored mechanisms could explain this compound’s dual inhibitory activity?

Investigate cross-talk between Galectin-8 and integrin signaling pathways using phosphoproteomics. Explore synergy with immune checkpoint inhibitors (e.g., anti-PD-1) in co-culture models of tumor-stroma interactions . Prioritize structural biology studies to resolve co-crystal structures of this compound bound to CRDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.